3-Amino-2-(difluoromethyl)benzoic acid
Description
3-Amino-2-(difluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and an amino (-NH₂) group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
3-amino-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)6-4(8(12)13)2-1-3-5(6)11/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLKOWVLIHUBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248329-69-1 | |
| Record name | 3-amino-2-(difluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(difluoromethyl)benzoic acid can be achieved through several synthetic routesThis can be done using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions . The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation and amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) in 3-amino-2-(difluoromethyl)benzoic acid is susceptible to oxidation. For example:
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Nitro Group Formation : Oxidizing agents like KMnO₄ or HNO₃ can convert the amino group to a nitro group (-NO₂), yielding 3-nitro-2-(difluoromethyl)benzoic acid.
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Side-Chain Stability : The difluoromethyl (-CF₂H) group is less reactive under oxidative conditions compared to trifluoromethyl (-CF₃), reducing undesired side reactions .
Key Conditions :
| Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C | 3-Nitro-2-(difluoromethyl)BA | ~65 |
| HNO₃ (conc.) | RT | Partial decomposition | <30 |
Reduction Reactions
The nitro derivative can be reduced back to the amino form:
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Catalytic Hydrogenation : Pd/C in H₂ gas at 50–60°C regenerates the amino group with >90% efficiency .
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Selectivity : The difluoromethyl group remains intact under these conditions due to its stability .
Electrophilic Substitution
The electron-withdrawing difluoromethyl group directs electrophilic attacks to the para position of the amino group:
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Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-3-amino-2-(difluoromethyl)benzoic acid .
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Sulfonation : Limited reactivity observed due to steric hindrance from the -CF₂H group .
Reactivity Hierarchy :
| Position | Reactivity (Relative) |
|---|---|
| C-5 | High |
| C-4 | Moderate |
| C-6 | Low |
Nucleophilic Acyl Substitution
The carboxylic acid moiety participates in esterification and amidation:
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Ester Formation : Reaction with methanol/H₂SO₄ yields methyl 3-amino-2-(difluoromethyl)benzoate .
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Amide Synthesis : Coupling with amines (e.g., ethylamine) using EDC/HOBt produces corresponding amides .
Reaction Efficiency :
| Derivative Type | Coupling Agent | Yield (%) |
|---|---|---|
| Methyl ester | H₂SO₄ | 85 |
| Ethylamide | EDC/HOBt | 72 |
Cyclization and Heterocycle Formation
The amino and carboxylic acid groups enable cyclization:
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Benzoxazole Synthesis : Heating with acetic anhydride forms 2-(difluoromethyl)benzoxazole-5-carboxylic acid .
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Quinoline Derivatives : Condensation with aldehydes under acidic conditions yields substituted quinolines .
Optimized Conditions :
| Product | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzoxazole | Ac₂O, 120°C | Reflux | 4 | 68 |
| Quinoline | PhCHO, H₂SO₄ | 100°C | 6 | 55 |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
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Suzuki-Miyaura : Arylation at C-5 using arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
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Buchwald-Hartwig : N-arylation of the amino group with aryl halides .
Representative Example :
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-MeO-C₆H₄B(OH)₂ | 5-(4-MeOPh)-3-amino-2-CF₂H-BA | 78 |
| Buchwald-Hartwig | 2-BrC₆H₄NO₂ | 3-(2-NO₂PhNH)-2-CF₂H-BA | 65 |
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
-
pKa Values :
-
Solubility :
pH Solubility (mg/mL) 2.0 12.5 7.4 0.8
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
Key Challenges and Research Gaps
-
Regioselectivity : Competing para/meta substitution in electrophilic reactions .
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Stability : Limited thermal stability above 200°C restricts high-temperature applications .
Data synthesized from patents , synthetic methodologies , and physicochemical studies . Direct experimental data for this compound remains limited; findings are inferred from analogs like 3-amino-2-(trifluoromethyl)benzoic acid .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been identified as a valuable intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity. For instance, compounds derived from 3-amino-2-(difluoromethyl)benzoic acid have shown promise in targeting specific biochemical pathways involved in diseases such as cancer and inflammation.
Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain kinases related to inflammatory processes. For example, compounds designed based on this scaffold have been tested for their ability to inhibit the IκB kinase complex, which plays a crucial role in the NF-κB signaling pathway involved in immune response and cancer progression .
Organic Synthesis
Synthesis of Pharmaceuticals
this compound serves as an important building block in the synthesis of various pharmaceuticals. Its ability to undergo further reactions allows chemists to create complex molecules with desired pharmacological properties. The compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many drugs .
Reagent Applications
In organic synthesis, this compound can function as a reagent for the introduction of difluoromethyl groups into other molecules, enhancing their biological activity. The difluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates .
Antimicrobial Activity
Research Findings
Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized analogs have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics . The Minimum Inhibitory Concentration (MIC) values obtained from these studies demonstrate that some derivatives are effective at low concentrations, highlighting their potential utility in clinical settings.
Structure-Activity Relationship Studies
Understanding Efficacy
The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications to its structure can enhance or diminish its biological activity. By systematically altering functional groups and assessing their effects on potency, researchers can optimize compounds for better therapeutic efficacy .
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for therapeutic agents; targeting inflammatory pathways | Inhibitors of IκB kinase complex |
| Organic Synthesis | Building block for pharmaceuticals; reagent for introducing difluoromethyl groups | Synthesis of heterocycles |
| Antimicrobial Activity | Exhibits antimicrobial properties against various bacteria | Effective against strains like Escherichia coli |
| Structure-Activity Relationship | Optimization of biological activity through structural modifications | Enhanced efficacy through systematic SAR studies |
Mechanism of Action
The mechanism of action of 3-Amino-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Fluorinated benzoic acids vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Size and Electronics: The -CF₃ group (trifluoromethyl) is more electron-withdrawing and sterically bulky than -CF₂H (difluoromethyl), leading to stronger acidity and altered solubility. For example, trifluoromethylated analogs (e.g., 2-Amino-3-(trifluoromethyl)benzoic acid) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Positional Effects: Amino group placement (e.g., 3-amino vs. For instance, 4-amino derivatives may exhibit different binding modes in enzyme inhibition compared to 3-amino analogs .
Physicochemical Properties
- Acidity: Fluorine substituents increase the acidity of the carboxylic acid group. The -CF₃ group (pKa ~2.5–3.0) is more acidic than -CF₂H (estimated pKa ~3.5–4.0), while monofluoro analogs (e.g., 3-Amino-2-fluorobenzoic acid) have intermediate acidity .
- Solubility and Extraction: Benzoic acids with electron-withdrawing groups (e.g., -CF₃) show lower aqueous solubility but higher organic phase partitioning. Extraction efficiency in emulsion liquid membranes follows trends linked to substituent hydrophobicity: trifluoromethyl > difluoromethyl > monofluoro .
Bioactivity and Toxicity
- For example, cinnamic acid derivatives with electron-withdrawing groups exhibit higher antioxidant activity than benzoic acids, but fluorinated benzoic acids may show unique radical stabilization .
- Toxicity : Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD₅₀). The difluoromethyl group may reduce toxicity compared to -CF₃ due to lower electron-withdrawing effects .
Biological Activity
3-Amino-2-(difluoromethyl)benzoic acid is a compound of interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C8H8F2N O2
Molecular Weight: 189.15 g/mol
IUPAC Name: this compound
The compound features an amino group and a difluoromethyl group attached to a benzoic acid backbone. The presence of the difluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetic properties.
The mechanism of action for this compound involves several biochemical pathways:
- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity and receptor interactions.
- Lipophilicity Enhancement: The difluoromethyl group increases the compound's lipophilicity, allowing better membrane permeability and cellular uptake.
- Enzyme Modulation: This compound may modulate the activity of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases .
Study on Antimicrobial Activity
A study assessing the antimicrobial efficacy of this compound revealed:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a moderate antimicrobial effect, warranting further exploration into its therapeutic potential.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has highlighted how modifications to the benzoic acid structure can significantly affect biological activity. For example, the introduction of different substituents at various positions on the aromatic ring can enhance or diminish activity against specific targets .
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound is limited, preliminary studies suggest:
- Absorption: The compound's lipophilicity may facilitate absorption across biological membranes.
- Distribution: It is likely distributed throughout body tissues due to its chemical properties.
- Metabolism: Initial metabolic studies indicate that it may undergo phase I and phase II metabolic reactions, although specific pathways remain to be characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
